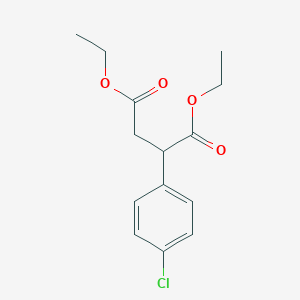
Diethyl 2-(4-chlorophenyl)butanedioate
Description
Diethyl 2-(4-chlorophenyl)butanedioate is an ester derivative of butanedioic acid (succinic acid) with a 4-chlorophenyl substituent at the 2-position and ethyl ester groups at both termini. Its molecular formula is C₁₄H₁₇ClO₄, with a calculated molecular weight of 284.45 g/mol.
Properties
CAS No. |
108005-48-7 |
|---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.73 g/mol |
IUPAC Name |
diethyl 2-(4-chlorophenyl)butanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
OKFRLPHKPXFFBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Dexchlorpheniramine Maleate: Shares the 4-chlorophenyl and butanedioate groups but incorporates a pyridinyl ring and dimethylamine. This enhances its binding to histamine receptors, unlike the target compound, which lacks nitrogenous groups . Key Difference: Pharmaceutical vs.
Fenvalerate: Contains a 4-chlorophenyl group but features a cyano-phenoxybenzyl backbone, increasing its molecular weight and insecticidal potency. The target compound’s simpler structure suggests lower environmental persistence .
2,4-DB: A herbicidal analog with dichlorophenoxy and butyrate groups. The target compound’s ester-linked chlorophenyl group may confer different bioactivity (e.g., antifungal vs. herbicidal) .
Cyclohexane Derivative :
Physico-Chemical Properties
- Lipophilicity: The target compound’s logP (estimated ~2.5–3.0) is lower than Fenvalerate (logP ~6.3) due to fewer aromatic/cyano groups, suggesting better biodegradability .
- Solubility: Ethyl esters and chlorophenyl groups reduce water solubility, favoring organic solvents (e.g., DMSO, ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


